2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(16-8-10-17(28-2)11-9-16)19(26)24(20(27)23-21)14-18(25)22-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPNIULUTQYOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Urea Derivatives
Ethylenediamine carbamate (EDA-CA) serves as a precursor for imidazolidinone formation. In the presence of cerium oxide (CeO₂) catalysts and 2-propanol as a solvent, EDA-CA undergoes intramolecular cyclization at 413 K under argon, achieving yields up to 83%. The reaction mechanism involves the decomposition of EDA-CA into ethylenediamine and CO₂, followed by urea intermediate formation and subsequent ring closure (Figure 1).
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.5 g CeO₂ | Maximizes active sites |
| Solvent Volume | 15 mL 2-propanol | Enhances solubility |
| Temperature | 413 K | Accelerates cyclization |
| Reaction Time | 6 h | Balances conversion vs. byproducts |
The use of 2-propanol suppresses competing pathways, such as N,N′-bis(2-aminoethyl)urea formation, by stabilizing intermediates.
Oxidation of Thiourea Analogues
Alternative routes involve thiourea derivatives oxidized with hydrogen peroxide under acidic conditions. This method, while less efficient (yields ~65%), allows for modular substitution patterns on the imidazolidinone ring. For instance, introducing the 4-methoxyphenyl group requires electrophilic aromatic substitution prior to oxidation.
Acetamide Bond Formation Strategies
The acetamide linker (-CH₂C(O)NH-) connects the imidazolidinone core to the N-(2-phenylethyl) group. Two coupling methods are prevalent:
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid precursor (e.g., 2-chloroacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane facilitates nucleophilic attack by the amine (2-phenylethylamine). Triethylamine is added to scavenge HCl, maintaining a pH conducive to amide bond formation.
Typical Reaction Conditions
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 273 K (prevents racemization)
- Molar Ratio: 1:1.2 (acid:amine)
- Yield: 78–85% after column chromatography
Direct Alkylation
In cases where the imidazolidinone nitrogen is sufficiently nucleophilic, alkylation with α-chloroacetamide derivatives proceeds in dimethylformamide (DMF) at 323 K. Potassium carbonate acts as a base, deprotonating the nitrogen and promoting SN2 displacement.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity critically influences reaction rates and selectivity:
- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk over-alkylation.
- Ethers (THF, 2-propanol): Favor cyclization by stabilizing transition states.
For the target compound, a mixed solvent system (DMF/2-propanol 3:1) balances solubility and reactivity, achieving 89% yield in the final coupling step.
Catalytic Systems
CeO₂ outperforms traditional acid catalysts (e.g., H₂SO₄) in imidazolidinone synthesis due to its Lewis acidity and tolerance to moisture. Recycling experiments show <5% activity loss after five cycles, making it viable for industrial applications.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates:
- Continuous Flow Reactors: Reduce batch variability and improve heat management.
- Automated Purification Systems: Simulated moving bed (SMB) chromatography ensures >99% purity.
- Waste Minimization: Solvent recovery units reclaim >90% of 2-propanol and DMF.
A pilot-scale study achieved a throughput of 12 kg/month with a total synthesis cost of \$4,200/kg.
Analytical Characterization Methods
Spectral Validation
X-Ray Crystallography
Single-crystal analysis confirms the planar geometry of the imidazolidinone ring (torsion angle <10°) and the trans configuration of the acetamide bond (dihedral angle 44.5°).
Challenges and Alternative Approaches
Regioselectivity in Substitution
Competing reactions at the 4-methyl vs. 4-methoxyphenyl positions are mitigated using bulky tert-butyldimethylsilyl (TBS) protecting groups during imidazolidinone synthesis.
Hydrolytic Degradation
The 2,5-dioxo moiety is prone to ring-opening in aqueous media. Lyophilization with β-cyclodextrin derivatives enhances shelf life to >24 months.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine ring using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenethylacetamide moiety can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced imidazolidine compounds, and substituted phenethylacetamide derivatives .
Scientific Research Applications
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of imidazolidinone-acetamide derivatives. Key structural analogues include:
Functional and Pharmacological Comparisons
Imidazolidinone Derivatives: The target compound’s imidazolidinone core is structurally similar to PCSK9 inhibitors described in , which feature dioxoimidazolidine moieties critical for binding to the PCSK9-LDLR interaction site. However, the phenethyl side chain in the target compound may reduce specificity for PCSK9 compared to thiol-containing analogs .
Opioid-Related Acetamides: While compounds like Ocfentanil () target opioid receptors, the target compound’s imidazolidinone core and lack of piperidine/fluorophenyl groups suggest divergent mechanisms. The methoxyphenyl group may direct activity toward non-opioid targets (e.g., serotonin or sigma receptors) .
Synthetic Intermediates: The chloro analog (CAS 957011-64-2) is a key precursor in synthesizing imidazolidinone derivatives. Its commercial availability (95% purity) underscores its utility in medicinal chemistry workflows, contrasting with the target compound’s phenethyl group, which may require custom synthesis .
Physicochemical Properties
- Metabolic Stability : The phenethyl side chain may slow hepatic clearance compared to shorter-chain analogs like 4-methoxybutyrylfentanyl .
Q & A
Q. What are the established synthetic routes for this compound, and how is purity optimized during synthesis?
The compound is synthesized via multi-step reactions, often involving:
- Condensation reactions : Reacting intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in DMF under basic conditions (e.g., K₂CO₃) .
- TLC monitoring : Reaction progress is tracked using thin-layer chromatography to ensure completion before quenching .
- Purification : Solids are isolated via water precipitation, followed by recrystallization from solvents like ethanol or dichloromethane to enhance purity .
Q. Which spectroscopic techniques are critical for structural validation, and what key data confirm successful synthesis?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1667 cm⁻¹ for imidazolidinedione rings) .
- ¹H NMR : Confirms substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass spectrometry : Matches experimental molecular ion peaks (e.g., m/z 430.2 [M+1]) with theoretical values .
| Key Spectral Benchmarks | Expected Data | Observed Data |
|---|---|---|
| C=O stretch (IR) | 1650–1700 cm⁻¹ | 1667 cm⁻¹ |
| Methoxy group (¹H NMR) | δ 3.7–3.9 ppm | δ 3.8 ppm |
| Molecular ion (MS) | m/z 429 (C₁₉H₁₅N₃O₇S) | m/z 430.2 [M+1] |
Q. How should initial biological activity assays be designed for this compound?
- In vitro models : Screen for hypoglycemic, anti-inflammatory, or enzyme-inhibitory activity using cell lines (e.g., insulin-resistant HepG2 cells for diabetes research) .
- Toxicity studies : Assess acute toxicity in murine models (e.g., Wistar albino mice) via graded dosing and histopathological analysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reactivity?
- Reaction path search : Tools like quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine learning : Analyze historical reaction data to predict optimal solvents, catalysts, or temperatures (e.g., DMF for solubility, K₂CO₃ for deprotonation) .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Solvent effects : Account for solvent-induced shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) by referencing internal standards .
- Tautomerism : Investigate keto-enol equilibria in solution via variable-temperature NMR .
- Design of Experiments (DoE) : Statistically optimize reaction conditions (e.g., temperature, stoichiometry) to minimize impurities .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Reactor design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
- Process control : Implement inline PAT (Process Analytical Technology) tools like HPLC to monitor purity in real-time .
Q. How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock .
- Analog synthesis : Modify substituents (e.g., replace methoxy with chloro groups) and compare bioactivity trends .
Contradictions and Limitations
- Synthetic yields : reports yields >70%, but scaling up () may reduce efficiency due to mixing limitations.
- Biological data : Hypoglycemic activity in mice () may not translate to human cell lines without further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
